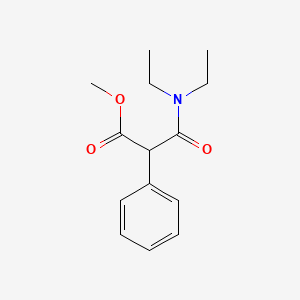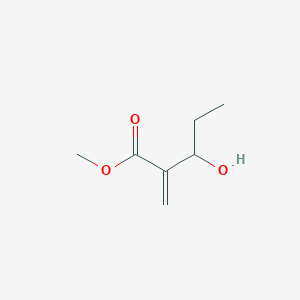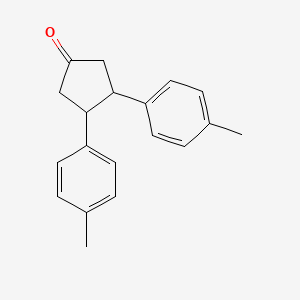
(2R,4S)-2-isopropyltetrahydropyran-4-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4S)-2-Isopropyltetrahydropyran-4-amine hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its specific stereochemistry, which is denoted by the (2R,4S) configuration. The presence of the isopropyl group and the tetrahydropyran ring structure contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-2-isopropyltetrahydropyran-4-amine hydrochloride typically involves the following steps:
Formation of the Tetrahydropyran Ring: The initial step involves the formation of the tetrahydropyran ring through a cyclization reaction. This can be achieved using various reagents and catalysts under controlled conditions.
Introduction of the Isopropyl Group: The isopropyl group is introduced via an alkylation reaction. This step requires the use of isopropyl halides and a suitable base to facilitate the reaction.
Amination: The introduction of the amine group is carried out through a nucleophilic substitution reaction. This step involves the use of amine precursors and appropriate reaction conditions to ensure the desired stereochemistry.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (2R,4S)-2-isopropyltetrahydropyran-4-amine hydrochloride is scaled up using optimized reaction conditions and efficient purification techniques. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2R,4S)-2-Isopropyltetrahydropyran-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, suitable solvents, and bases.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted amines and derivatives.
Aplicaciones Científicas De Investigación
(2R,4S)-2-Isopropyltetrahydropyran-4-amine hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of (2R,4S)-2-isopropyltetrahydropyran-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,4R)-2-Isopropyltetrahydropyran-4-amine hydrochloride
- (2S,4S)-2-Isopropyltetrahydropyran-4-amine hydrochloride
- (2S,4R)-2-Isopropyltetrahydropyran-4-amine hydrochloride
Uniqueness
The (2R,4S) configuration of 2-isopropyltetrahydropyran-4-amine hydrochloride imparts unique chemical and biological properties compared to its stereoisomers. This specific stereochemistry can result in different binding affinities, reactivity, and overall effectiveness in various applications.
Propiedades
Fórmula molecular |
C8H18ClNO |
|---|---|
Peso molecular |
179.69 g/mol |
Nombre IUPAC |
(2R,4S)-2-propan-2-yloxan-4-amine;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-6(2)8-5-7(9)3-4-10-8;/h6-8H,3-5,9H2,1-2H3;1H/t7-,8+;/m0./s1 |
Clave InChI |
QEKLKUNIDCRREP-KZYPOYLOSA-N |
SMILES isomérico |
CC(C)[C@H]1C[C@H](CCO1)N.Cl |
SMILES canónico |
CC(C)C1CC(CCO1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[Tert-butyl(methyl)amino]-3-methylbut-2-enenitrile](/img/structure/B14010319.png)



![2-[methyl(nitroso)amino]ethyl N-phenylcarbamate](/img/structure/B14010355.png)


![5H-Indeno[1,2-c]pyridazine](/img/structure/B14010371.png)
